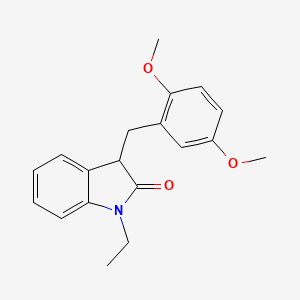
3-(2,5-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The 2,5-dimethoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and the indole derivative.
Reduction and Alkylation: The final steps involve the reduction of the indole derivative to the dihydro form and subsequent alkylation with ethyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2,5-Dimethoxyphenethylamine hydrochloride
Uniqueness
3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both an indole core and a 2,5-dimethoxyphenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20-17-8-6-5-7-15(17)16(19(20)21)12-13-11-14(22-2)9-10-18(13)23-3/h5-11,16H,4,12H2,1-3H3 |
InChI Key |
NMQUVTACCQRELS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11372418.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11372424.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11372426.png)
![Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate](/img/structure/B11372427.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11372429.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11372431.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11372436.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11372441.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11372448.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11372460.png)
![Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11372466.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11372469.png)
![1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372474.png)
